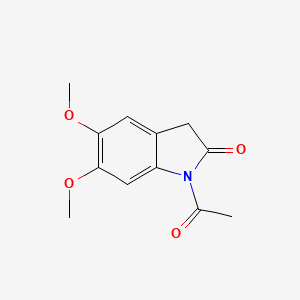

1-Acetyl-5,6-dimethoxy-2-indolinone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H13NO4 |

|---|---|

Molecular Weight |

235.24 g/mol |

IUPAC Name |

1-acetyl-5,6-dimethoxy-3H-indol-2-one |

InChI |

InChI=1S/C12H13NO4/c1-7(14)13-9-6-11(17-3)10(16-2)4-8(9)5-12(13)15/h4,6H,5H2,1-3H3 |

InChI Key |

GAHBXZVODQXBRK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1C(=O)CC2=CC(=C(C=C21)OC)OC |

Origin of Product |

United States |

Synthetic Methodologies for 2 Indolinone Derivatives with Relevance to 1 Acetyl 5,6 Dimethoxy 2 Indolinone

General Synthetic Strategies for Constructing the 2-Indolinone Core

The 2-indolinone nucleus is a privileged scaffold in medicinal chemistry, and its synthesis has been the subject of extensive research. Various strategies have been developed to construct this bicyclic system, ranging from classical cyclization reactions to modern multi-component and green chemistry approaches.

Cyclization and Condensation Reactions in Indolinone Synthesis

Intramolecular cyclization reactions are a cornerstone in the synthesis of the 2-indolinone core. A prominent example is the Dieckmann condensation , an intramolecular Claisen condensation of diesters that forms cyclic β-keto esters. nih.govnih.gov This method is particularly effective for creating five- and six-membered rings, making it suitable for the synthesis of the indolinone framework. nih.gov The mechanism involves the formation of an enolate which then attacks the second ester group, leading to a cyclized product after elimination of an alkoxide. nih.govnih.gov

Another powerful strategy involves the reductive cyclization of appropriately substituted nitro compounds. For instance, 3-substituted 2-(4,5-dimethoxy-2-nitrophenyl)acrylonitriles can be reductively cyclized using iron in acetic acid to yield 2,3-disubstituted indoles, which can be precursors to indolinones. acs.org Similarly, the Batcho-Leimgruber indole (B1671886) synthesis involves the condensation of o-nitrotoluenes with formamide (B127407) acetals followed by reduction to form the indole ring. youtube.comorgsyn.org

Heck reactions and other transition-metal-catalyzed cyclizations also play a crucial role. For example, a one-pot Suzuki-Miyaura coupling followed by a 5-endo-trig Heck cyclization of N-(o-halophenyl)enecarbamates can efficiently produce 2-substituted indoles. nih.gov Furthermore, oxidative cyclization of 2-aminophenyl-1,3-diones using reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) and TEMPO can construct 2-hydroxy-indolinones. acs.org

The following table summarizes key cyclization strategies for forming the indolinone core:

| Cyclization Strategy | Key Reactants/Precursors | Reagents/Conditions | Product Type | Ref |

| Dieckmann Condensation | Diesters (e.g., 1,6- or 1,7-diesters) | Base (e.g., alkoxide) | Cyclic β-keto ester | nih.gov, nih.gov |

| Reductive Cyclization | Substituted o-nitrophenyl derivatives | Reducing agents (e.g., Fe/acetic acid) | Substituted indoles/indolinones | acs.org, youtube.com |

| Heck Cyclization | N-(o-halophenyl)enecarbamates | Palladium catalyst | 2-substituted indoles | nih.gov |

| Oxidative Cyclization | 2-Aminophenyl-1,3-diones | Oxidants (e.g., CAN/TEMPO) | 2-Hydroxy-indolinones | acs.org |

Multi-Component Reactions for Indolinone Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. researchgate.netyoutube.com Several MCRs have been developed for the synthesis of highly functionalized indole and indolinone derivatives. researchgate.netnih.govnih.gov

A notable example is the Mannich-type reaction , a three-component condensation of an amine, a carbonyl compound, and an active hydrogen-containing compound like indole. rsc.org This can be performed in water using micelles to stabilize the intermediate iminium ions, leading to 3-aminoalkylated indoles in good yields. rsc.org Another versatile MCR is the Ugi reaction , which can be employed in a two-step sequence involving an Ugi MCR followed by an acid-induced cyclization to assemble the indole core from anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides. orgsyn.org

The development of novel MCRs continues to expand the synthetic toolbox for indolinone synthesis. For instance, a one-pot reaction of arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole in the presence of sulfamic acid has been reported for the synthesis of complex indole derivatives. nih.gov

Green Chemistry Approaches in Indolinone Derivative Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of indolinone derivatives to minimize environmental impact. orientjchem.org This includes the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.

The use of water as a solvent is a key aspect of green synthesis. As mentioned, micelle-promoted Mannich-type reactions for 3-aminoalkylated indoles can be efficiently carried out in water. rsc.org Rhodium(II)-catalyzed reactions of 3-hydroxyisoindolinones with diazo compounds have been developed to produce bioactive isoindolinone derivatives with a low E-factor, a metric of greenness. rsc.org

Furthermore, the use of supported catalysts, such as supported iridium catalysts for the synthesis of bis(indolyl)methanes, and biocatalysts like α-chymotrypsin, are being explored to create more sustainable synthetic routes. orientjchem.org Solvent-free methods, such as grinding reactants together at room temperature, also represent a green approach to the synthesis of indole derivatives. orientjchem.org

Regioselective Acetylation Strategies for Indolinone Derivatives

Once the 5,6-dimethoxy-2-indolinone core is synthesized, the next critical step is the regioselective introduction of an acetyl group at the nitrogen atom.

N-Acetylation Procedures and Challenges

The N-acetylation of indoles and indolinones can be challenging due to the presence of multiple reactive sites. nih.gov Direct acylation can sometimes lead to C-acylation, particularly at the C3 position, or di-acylation. nih.govrsc.org Therefore, achieving high regioselectivity for N-acetylation often requires specific reagents and conditions.

A common method for N-acetylation involves the use of acetyl chloride or acetic anhydride. ias.ac.in However, these reagents can be harsh and may not be suitable for substrates with sensitive functional groups. nih.gov To overcome these challenges, milder and more selective methods have been developed. For example, thioesters can be used as a stable acyl source for the chemoselective N-acylation of indoles in the presence of a base like cesium carbonate. nih.gov

Another approach involves the direct acylation of indole with a carboxylic acid in the presence of a catalyst like boric acid. orientjchem.org While this method offers an economical alternative, it may require high temperatures and long reaction times. orientjchem.org For indazoles, which are isosteres of indoles, regioselective N-acylation has been suggested to proceed via isomerization of the initially formed N-2 acylindazole to the more stable N-1 regioisomer. nih.gov

The following table outlines various N-acetylation procedures and their key features:

| Acetylating Agent | Catalyst/Base | Key Features | Challenges | Ref |

| Acetyl Chloride/Acetic Anhydride | - | Common and reactive | Can be harsh, may lead to side products | ias.ac.in |

| Thioesters | Cesium Carbonate | Mild, stable acyl source, high chemoselectivity | May require specific thioester synthesis | nih.gov |

| Acetic Acid | Boric Acid | Economical, direct method | High temperatures, long reaction times | orientjchem.org |

Methodologies for Introducing Dimethoxy Substituents on the Indolinone Framework

The presence of the 5,6-dimethoxy substitution pattern is crucial for the identity of the target molecule. The introduction of these groups is typically achieved by starting with a pre-functionalized aromatic precursor.

A common strategy is to begin with a commercially available or readily synthesized dimethoxy-substituted benzene (B151609) derivative. For example, the synthesis of 5,6-dimethoxy-1-indanone, a key intermediate, can be achieved through the cyclization of 3-(3,4-dimethoxyphenyl)propanoic acid using a mixture of phosphorus pentoxide and toluenesulfonic acid. scielo.br This indanone can then be further functionalized to form the 2-indolinone ring.

Another approach involves the Friedel-Crafts acylation of o-veratrole (1,2-dimethoxybenzene). For instance, the reaction of o-veratrole with 3-chloropropionyl chloride followed by an intramolecular Friedel-Crafts alkylation can lead to the formation of 5,6-dimethoxy-1-indanone. google.com This intermediate is valuable for the synthesis of various 5,6-dimethoxy substituted heterocyclic compounds. google.comsigmaaldrich.compharmaffiliates.comnih.gov

The reductive cyclization of 3-substituted 2-(4,5-dimethoxy-2-nitrophenyl)acrylonitriles, as mentioned earlier, directly incorporates the 5,6-dimethoxy pattern into the resulting indole structure. acs.org This highlights the importance of selecting the appropriate starting materials with the desired substitution pattern already in place. A crystallographic study of 1-acetyl-5,6-dimethoxyindoline (B172405) confirms the feasibility of obtaining such substituted indoline (B122111) structures. nih.gov

Approaches Utilizing Dimethoxylated Aniline (B41778) Precursors

The synthesis of methoxy-activated indoles and their derivatives frequently begins with commercially available di- and trimethoxyaniline and benzaldehyde (B42025) derivatives. chim.it Various established synthetic methods for constructing the indole nucleus, such as the Fischer, Bischler, and Hemetsberger indole syntheses, are commonly adapted for these methoxy-activated substrates. chim.it

A general strategy for accessing para-substituted aniline derivatives, which can serve as precursors to 5,6-dimethoxy-2-indolinone, involves the direct C-H olefination of aniline derivatives. uva.nl A palladium/S,O-ligand catalytic system has been developed for the para-selective C-H olefination of a broad range of anilines, including those with electron-donating groups like methoxy (B1213986) substituents. uva.nl This method proceeds under mild conditions and offers good yields for mono-, di-, and trisubstituted anilines. uva.nl

The indoline core itself is a prominent feature in numerous natural products and biologically active alkaloids and pharmaceuticals. nih.gov The synthesis of 5,6-dimethoxyindoles and 5,6-dimethoxyoxindoles has been specifically reported, highlighting the importance of this substitution pattern. acs.org While the direct synthesis of 1-acetyl-5,6-dimethoxy-2-indolinone is not extensively detailed in the provided results, the synthesis of related 5,6-dimethoxyindoles provides a clear pathway. acs.org Acetylation of the nitrogen atom at position 1 of the 5,6-dimethoxy-2-indolinone precursor would be a straightforward final step to yield the target compound.

Synthetic Routes for Related Dimethoxy-Containing Carbocyclic Systems and their Implications for Indolinones

The synthetic strategies for constructing dimethoxy-containing carbocyclic and heterocyclic systems offer valuable insights and potential routes that could be adapted for the synthesis of this compound. The commonality of six-membered heterocyclic rings in pharmaceuticals has led to the development of numerous synthetic routes for their preparation. nih.govbeilstein-journals.org These methods often involve the condensation of various precursors to build the desired ring system. nih.govbeilstein-journals.org

For instance, the synthesis of various heterocyclic compounds often starts with substituted aromatic precursors. nih.govbeilstein-journals.org The principles involved in these syntheses, such as controlling regioselectivity and functional group transformations, are directly applicable to the synthesis of complex indolinone systems.

Furthermore, the synthesis of other dimethoxy-containing systems, such as 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-2-indenyl-3,4-substituted phenyl methanone (B1245722) analogues, demonstrates the construction of a dimethoxy-substituted five-membered ring fused to a benzene ring, a core structure analogous to the indolinone system. nih.gov

The synthesis of methoxy-activated indole derivatives is a well-researched area. chim.it These syntheses often utilize dimethoxy aniline or benzaldehyde derivatives as starting materials. chim.it The reactivity of these methoxy-activated indoles towards electrophilic substitution is a key aspect of their chemistry, allowing for further functionalization. chim.it

Research into the synthesis of novel 4,6-dimethoxyindole-based systems further illustrates the synthetic utility of dimethoxy-substituted indole scaffolds. researchgate.netresearchgate.net These studies often involve multi-step sequences starting from dimethoxyaniline precursors, employing reactions like the Hemetsberger cyclization to form the indole ring. researchgate.net The resulting dimethoxyindole can then be further modified.

Chemical Reactivity and Transformations of 2 Indolinone Derivatives

Reactivity at the Carbonyl Group (C-2) of Oxindoles

The carbonyl group at the C-2 position of the indolinone core is part of an amide linkage. Its reactivity is significantly influenced by the N-acetyl group, which draws electron density away from the nitrogen atom, thereby affecting the resonance stabilization of the amide bond. While typical amides are relatively unreactive towards nucleophiles, the N-acylation in indolinones can enhance the electrophilicity of the C-2 carbon.

In related N-acylisatins, which feature an additional carbonyl at C-3, the C-2 amide carbonyl is known to be susceptible to nucleophilic attack, often resulting in the cleavage of the heterocyclic ring. researchgate.net This reaction proceeds via a nucleophilic addition to the C-2 carbonyl, followed by the breaking of the C2-N1 bond. Strong nucleophiles such as hydrazides, amines, and even alcohols in the presence of a catalyst can induce this ring-opening. researchgate.net

For 1-acetyl-5,6-dimethoxy-2-indolinone, while less strained than N-acetylisatin, similar reactivity is anticipated with potent nucleophiles. The reaction would lead to the formation of N-[2-(2-substituted-acetyl)phenyl]acetamide derivatives.

Table 1: Representative Ring-Opening Reactions of N-Acylisatin Derivatives

| Starting Material | Nucleophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| N-acetylisatin | Valproic acid hydrazide | Reflux | Ring-opened keto-amide | researchgate.net |

| N-acetylisatin | Pyrrolidine | - | Ring-opened keto-amide | researchgate.net |

| N-acetylisatin | Alcohols | - | Ring-opened keto-ester | researchgate.net |

| N-propionyl isatin | Diethylamine | Acetonitrile (B52724) | Ring-opened keto-amide | researchgate.net |

Functional Group Interconversions and Derivatization at C-3

The C-3 position of the oxindole (B195798) ring is flanked by the C-2 carbonyl group and the aromatic ring, making the C-3 protons acidic and amenable to deprotonation to form an enolate. This enolate is a key intermediate for a wide array of functionalization reactions. The N-acetyl group can further increase the acidity of the C-3 protons, facilitating enolate formation.

Alkylation: The C-3 position can be readily alkylated by treating the indolinone with a base to form the enolate, followed by reaction with an alkyl halide. To achieve selective C-3 alkylation over N-alkylation in N-unprotected oxindoles, a temporary acetyl group can be installed at the C-3 position. This C-3 acetyl group enhances the acidity of the C-3 proton, allowing for selective alkylation, after which the C-3 acetyl can be removed. nih.gov For this compound, direct C-3 alkylation can be achieved using a suitable base and electrophile. rsc.org

Aldol and Mannich Reactions: The C-3 enolate can react with aldehydes and ketones in Aldol-type reactions to form β-hydroxy carbonyl compounds. wikipedia.orgkhanacademy.orgyoutube.com These reactions are fundamental for constructing carbon-carbon bonds. Similarly, the Mannich reaction allows for the introduction of an aminomethyl group at the C-3 position by reacting the indolinone with formaldehyde (B43269) and a secondary amine. Asymmetric Mannich reactions using N-acetylindolin-3-ones have been developed, employing chiral catalysts to produce enantioenriched 3-amino-2-oxindoles. thieme-connect.de

Alkenylation: The introduction of a double bond at the C-3 position can be achieved through various methods, including the Wittig reaction or Horner-Wadsworth-Emmons olefination of a C-3 ketone precursor. A more direct approach is the oxidative alkenylation of the C-3 position. For example, ferrous salts have been used to catalyze the reaction between indoles and ketones to furnish 3-alkylideneindolin-2-ones. mdpi.com

Table 2: Examples of C-3 Derivatization of Oxindole Scaffolds

| Reaction Type | Oxindole Derivative | Reagents | Product | Reference |

|---|---|---|---|---|

| Alkylation | 3-Acetyloxindole | 1. NaH; 2. Alkyl halide | 3-Acetyl-3-alkyloxindole | nih.gov |

| Alkylation | N-Methyl-3-acetyl-2-oxindole | LiOEt, Alkyl halide | N-Methyl-3,3-dialkyl-2-oxindole | scielo.br |

| Mannich Reaction | N-Acetylindolin-3-one | Isatin N-Boc ketimine, Thiourea catalyst | 2,3'-Connected bis-indolinone | thieme-connect.de |

| Alkenylation | 1-Methylindolin-2-one | Acetone, Fe(TFA)2, O2 | 1-Methyl-3-(propan-2-ylidene)indolin-2-one | mdpi.com |

Electrophilic and Nucleophilic Substitution on the Indolinone Aromatic Ring

Electrophilic Aromatic Substitution (EAS): The regiochemical outcome of electrophilic substitution on the benzene (B151609) ring of this compound is controlled by the combined electronic effects of the three substituents. The 5,6-dimethoxy groups are powerful activating, ortho, para-directing groups due to their strong +R (resonance) effect. The N-acetylated lactam ring is a deactivating, meta-directing group due to its -I (inductive) and -R effects.

Considering the directing effects, the two methoxy (B1213986) groups strongly activate the ring and direct incoming electrophiles to their ortho and para positions. The 5-methoxy group directs to C-4 and C-6, while the 6-methoxy group directs to C-5 and C-7. The fused lactam ring deactivates and directs meta to the point of fusion, which would be C-5 and C-7. The most powerful activating groups, the methoxy groups, will dominate the directing effect. The C-4 and C-7 positions are both ortho to a methoxy group. The C-7 position is particularly activated due to being ortho to the 6-methoxy group and para to the electron-donating nitrogen atom (considering its enolate form). Therefore, electrophilic substitution is most likely to occur at the C-7 position, and possibly at the C-4 position, depending on the steric hindrance and the specific electrophile used. chim.itarkat-usa.org

Reactions like nitration, halogenation, and Friedel-Crafts acylation are expected to proceed at these activated positions. The Vilsmeier-Haack reaction, which introduces a formyl group onto electron-rich aromatic rings, is also a feasible transformation, likely yielding the 7-formyl derivative. wikipedia.orgorganic-chemistry.org Mannich reactions on activated 4,6-dimethoxyindoles have been shown to occur at the C-7 position. arkat-usa.org

Nucleophilic Aromatic Substitution (SNAr): This type of reaction typically requires a strongly electron-deficient aromatic ring and a good leaving group (like a halide). The aromatic ring of this compound is electron-rich due to the two methoxy groups, making it unreactive towards nucleophilic aromatic substitution under standard conditions. This reaction would only become possible if the ring were further substituted with powerful electron-withdrawing groups (e.g., nitro groups) and a suitable leaving group were present.

N-Substitution and Rearrangement Reactions of Indolinones

N-Substitution Reactions: The N-acetyl group on the indolinone nitrogen is a key functional handle. It can be removed under acidic or basic hydrolysis conditions, a process known as N-deacetylation, to yield 5,6-dimethoxy-2-indolinone. etsu.edunih.gov The mechanism typically involves nucleophilic attack on the acetyl carbonyl, followed by cleavage of the amide bond. This deprotection step allows for subsequent N-functionalization with different substituents.

Rearrangement Reactions: The indolinone skeleton can participate in various rearrangement reactions, often driven by the formation of a more stable aromatic system. While direct examples on this compound are scarce, related systems undergo transformations like the Cope and Claisen rearrangements. For instance, a dearomative Meerwein–Eschenmoser–Claisen rearrangement of 3-indolyl alcohols has been used to install a fully substituted carbon at the C-2 position of indolines. acs.org Another study reported a domino Wittig reaction and reverse aromatic Cope rearrangement of 2-allylindolin-3-ones to synthesize α-allyl-3-indole acetate (B1210297) derivatives. organic-chemistry.org These examples suggest that with appropriate functionalization, the this compound scaffold could be a substrate for complex, stereoselective rearrangements.

Table 3: N-Substitution and Rearrangement Reactions of Related Indolinones

| Reaction Type | Substrate | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| N-Deacetylation | 4-Acetamido-PFSI-benzene | Acid, Methanol, Reflux | PFSI-aniline derivative | etsu.edu |

| N-Deacetylation | Chitin (Poly-N-acetylglucosamine) | Base | Chitosan | nih.gov |

| Claisen Rearrangement | 3-Indolyl alcohol | N,N-dimethylacetamide dimethylacetal, Heat | 2,2-Disubstituted indoline (B122111) | acs.org |

| Cope Rearrangement | 2-Allylindolin-3-one | Phosphonium ylide, Toluene, Reflux | α-Allyl-3-indole acetate | organic-chemistry.org |

Structure Activity Relationship Sar Studies of Indolinone Derivatives, Including Acetylated and Dimethoxylated Analogues

Fundamental Principles of Indolinone SAR in Biological Systems

The indolin-2-one core is a versatile scaffold that can be extensively modified to modulate its biological activity. mdpi.com The fundamental principles of its SAR are rooted in the specific interactions its various substituents make with biological targets, such as protein kinases, G-protein coupled receptors, and other enzymes.

The indolinone nucleus typically acts as a pharmacophore that anchors the molecule to the active site of a target protein. mdpi.com Key interactions often involve hydrogen bonding with the lactam moiety (the N-H and C=O groups). The aromatic ring of the indolinone core can participate in π-π stacking and hydrophobic interactions with the amino acid residues of the binding pocket.

Substitutions at different positions on the indolinone ring play a critical role in determining the compound's potency and selectivity. The C3 position is frequently substituted with a group that can modulate activity through various interactions. For instance, in many kinase inhibitors, a substituent at C3 projects into the ATP-binding site. The nature and substitution pattern of the aromatic ring (positions 4, 5, 6, and 7) are also pivotal in defining the pharmacological profile. These substitutions can influence the electronic properties, lipophilicity, and steric bulk of the molecule, thereby affecting its binding affinity and pharmacokinetic properties.

For example, in a series of substituted indolin-2-ones designed as p90 ribosomal S6 protein kinase 2 (RSK2) inhibitors, the nature and position of substituents on the indolinone ring were found to be critical for potent inhibition. nih.gov

Influence of N-Acetylation on Indolinone Bioactivity and Ligand-Receptor Interactions

N-acetylation, the introduction of an acetyl group to the nitrogen atom of the indolinone lactam, can significantly alter the bioactivity and ligand-receptor interactions of the parent compound. This modification can influence several key molecular properties:

Hydrogen Bonding: The N-H group of an unsubstituted indolinone can act as a hydrogen bond donor. N-acetylation replaces this hydrogen with an acetyl group, eliminating its hydrogen bond donating capacity. This can fundamentally change the binding mode of the compound within a receptor's active site.

Electronic Effects: The acetyl group is electron-withdrawing, which can influence the electron density of the aromatic ring and the lactam carbonyl. This can affect the strength of other interactions, such as π-π stacking and dipole-dipole interactions.

Steric Bulk: The addition of the acetyl group increases the steric bulk around the nitrogen atom. This can lead to a more constrained conformation of the molecule and may introduce steric clashes with the receptor, or conversely, promote a more favorable binding conformation.

In a study of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives as NF-κB inhibitors, the introduction of a Boc group (a bulkier acetyl-like group) at the nitrogen atom led to compounds with outstanding results, prompting further investigation into various N-substituents. nih.gov While not a direct example of N-acetylation, this highlights the significant impact of substitution at this position.

The table below summarizes the general effects of N-acetylation on the physicochemical properties and potential biological interactions of indolinone derivatives.

| Molecular Property | Effect of N-Acetylation | Potential Impact on Bioactivity |

| Hydrogen Bonding | Loss of H-bond donor at N1 | Altered binding mode, potential loss or gain of affinity |

| Electronic Nature | Electron-withdrawing | Modulation of π-system and other electronic interactions |

| Steric Profile | Increased bulk at N1 | Can influence conformational preferences and receptor fit |

| Lipophilicity | Generally increased | May affect solubility, permeability, and pharmacokinetics |

Impact of Dimethoxy Substitution Patterns (e.g., 5,6-dimethoxy) on Pharmacological Profiles

The substitution of methoxy (B1213986) groups on the aromatic ring of the indolinone scaffold can profoundly influence the pharmacological profile of the resulting derivatives. The position of these methoxy groups is critical in determining their effect. The 5,6-dimethoxy substitution pattern, in particular, has been associated with a range of biological activities.

Methoxy groups are electron-donating through resonance and can also act as hydrogen bond acceptors. Their presence can influence:

Receptor Binding: The oxygen atoms of the methoxy groups can form hydrogen bonds with amino acid residues in the active site of a target protein. The methyl groups can participate in hydrophobic interactions.

Metabolic Stability: Methoxy groups can be sites of metabolism (O-demethylation). Their presence and position can influence the metabolic stability and pharmacokinetic properties of the compound.

A notable example is seen in a series of 5,6-dimethoxy-indanone-chalcone-carbamate hybrids designed as multifunctional agents for Alzheimer's disease. In these compounds, the 5,6-dimethoxy-indanone moiety was observed to have hydrophobic interactions with the peripheral anionic site (PAS) of acetylcholinesterase (AChE), contributing to the dual inhibition of the enzyme. nih.gov Similarly, research on acetylcholinesterase inhibitors based on an indanone scaffold (a close structural relative of indolinone) identified a derivative with a 5,6-dimethoxy substitution pattern as a highly potent and selective inhibitor. nih.gov

The table below outlines the observed activities of some 5,6-dimethoxy substituted indanone derivatives, which are structurally related to indolinones.

| Compound | Target | Activity | Reference |

| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | Acetylcholinesterase (AChE) | IC₅₀ = 5.7 nM | nih.gov |

| 5,6-dimethoxy-indanone-chalcone-carbamate hybrid (AP5) | Acetylcholinesterase (AChE) | Potent dual inhibitor | nih.gov |

Positional Effects and Steric Hindrance in Substituted Indolinone Scaffolds

The specific position of substituents on the indolinone scaffold and the steric hindrance they create are critical determinants of biological activity. Even minor changes in the position of a functional group can lead to significant differences in potency and selectivity.

Positional Isomerism: The biological activity of a substituted indolinone can vary dramatically between positional isomers. For example, a substituent at position 5 may have a completely different effect compared to the same substituent at position 6 or 7. This is because the different positions orient the substituent differently in three-dimensional space, leading to distinct interactions with the target protein. In a study of 1,2,4-triazole-tethered indolinones as VEGFR-2 inhibitors, the position of a chloro substituent on the indolinone ring significantly impacted activity. mdpi.com

Steric Hindrance: The size and shape of substituents can create steric hindrance, which can either be detrimental or beneficial to biological activity. A bulky substituent may prevent the molecule from adopting the optimal conformation for binding to a receptor. Conversely, steric hindrance can be used to lock a molecule into a more active conformation or to prevent unwanted metabolic reactions. The concept of steric hindrance is a fundamental principle in medicinal chemistry, where the non-bonded interactions between atoms can significantly influence reaction rates and molecular stability.

The table below illustrates the impact of substituent position on the anticancer activity of some indolinone derivatives.

| Compound ID | Indolinone Substitution | Activity (IC₅₀ against PANC1) | Reference |

| 11d | 5-Bromo | - | mdpi.com |

| 11e | 5-Methoxy | - | mdpi.com |

| 11k | 5-Chloro | - | mdpi.com |

| 14c | N1-Chloro | - | mdpi.com |

| 11g | Unsubstituted | - | mdpi.com |

Note: Specific IC₅₀ values for all compounds were not provided in the reference, but their relative activity was discussed.

Pre Clinical Biological Activity and Molecular Mechanisms of Indolinone Derivatives

Enzyme Inhibition and Modulatory Activities

The indolinone core structure has proven to be a fertile ground for the discovery of potent enzyme inhibitors and modulators of protein-protein interactions. Researchers have successfully modified this scaffold to target a variety of enzymes implicated in cancer, neurodegenerative diseases, and other pathological conditions.

Receptor Tyrosine Kinase (RTK) Inhibition

Indolinone derivatives are well-established as inhibitors of receptor tyrosine kinases (RTKs), a family of enzymes crucial for cell proliferation, differentiation, and survival. Dysregulation of RTK signaling is a common feature in many cancers, making them a prime target for therapeutic intervention.

Key RTKs targeted by indolinone derivatives include:

Vascular Endothelial Growth Factor Receptor (VEGFR): Several indolinone-based compounds have been developed as potent inhibitors of VEGFR, a key regulator of angiogenesis (the formation of new blood vessels). By blocking VEGFR signaling, these compounds can inhibit tumor growth and metastasis. Sunitinib, a multi-targeted RTK inhibitor with an indolinone core, is a notable example that targets VEGFRs.

c-KIT: The c-KIT receptor is another important target in cancer therapy, particularly in gastrointestinal stromal tumors (GISTs). Indolinone derivatives have been designed to inhibit the kinase activity of c-KIT, thereby blocking downstream signaling pathways that drive tumor cell proliferation.

Transforming Growth Factor-β Receptor I (TGFβRI): The TGF-β signaling pathway is involved in a wide range of cellular processes, and its dysregulation can contribute to cancer and fibrosis. Specific indolinone derivatives have been identified as inhibitors of TGFβRI, offering a potential therapeutic strategy for these conditions.

Polo-like Kinase 4 (PLK4) and Aurora Kinases: These kinases are critical regulators of the cell cycle, and their overexpression is often observed in tumors. Indolinone-based molecules have been investigated as inhibitors of PLK4 and Aurora kinases, aiming to disrupt cancer cell division and induce apoptosis.

Table 1: Examples of Indolinone Derivatives as RTK Inhibitors

| Derivative/Drug | Target RTK(s) | Therapeutic Area |

|---|---|---|

| Sunitinib | VEGFR, PDGFR, c-KIT | Cancer (e.g., RCC, GIST) |

| Nintedanib | VEGFR, FGFR, PDGFR | Cancer, Idiopathic Pulmonary Fibrosis |

| GW5074 | c-Raf | Cancer |

| BIBF 1120 | VEGFR, FGFR, PDGFR | Cancer |

Cholinesterase Inhibition

In the context of neurodegenerative diseases such as Alzheimer's disease, the inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy. By inhibiting these enzymes, the levels of the neurotransmitter acetylcholine (B1216132) can be increased in the brain, leading to improved cognitive function.

Researchers have synthesized and evaluated a range of indolinone derivatives for their ability to inhibit AChE and BChE. Studies have shown that specific structural modifications to the indolinone scaffold can yield compounds with potent and selective inhibitory activity against these enzymes.

Table 2: Cholinesterase Inhibitory Activity of Indolinone Derivatives

| Compound Series | Target Enzyme(s) | Key Findings |

|---|---|---|

| Indolinone-piperidine hybrids | AChE, BChE | Dual inhibitory activity with potential for Alzheimer's treatment. |

| Spiro-indolinone derivatives | AChE | Identification of potent and selective AChE inhibitors. |

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins. The inhibition of HDACs has emerged as a promising approach in cancer therapy, as it can lead to the re-expression of tumor suppressor genes.

Certain indolinone derivatives have been identified as inhibitors of HDACs. These compounds typically feature a zinc-binding group, a linker, and a cap group that interacts with the enzyme's active site. Their ability to inhibit HDACs adds to the diverse anti-cancer profile of the indolinone class of molecules.

MDM2 (Mouse Double Minute 2 Homologue) Inhibition

The protein MDM2 is a key negative regulator of the p53 tumor suppressor protein. In many cancers, MDM2 is overexpressed, leading to the degradation of p53 and allowing cancer cells to evade apoptosis. The inhibition of the MDM2-p53 interaction is therefore a compelling strategy for cancer therapy.

Indolinone-based compounds, often referred to as nutlins, have been developed as potent and selective inhibitors of the MDM2-p53 interaction. These molecules mimic the key interactions of p53 with MDM2, thereby preventing p53 degradation and restoring its tumor-suppressive function.

Table 3: Indolinone-based MDM2-p53 Inhibitors

| Compound Series | Mechanism of Action | Therapeutic Potential |

|---|---|---|

| Nutlins | Block the p53-binding pocket of MDM2 | Reactivation of p53 in cancer cells |

| Spiro-oxindole derivatives | High-affinity binding to MDM2 | Potent anti-proliferative activity |

Thioredoxin Reductase (TrxR) Inhibition

Thioredoxin reductase (TrxR) is a key enzyme in the thioredoxin system, which is essential for maintaining cellular redox balance and protecting cells from oxidative stress. Elevated levels of TrxR are found in many cancer cells, contributing to their resistance to therapy.

Specific indolinone derivatives have been shown to inhibit TrxR. By targeting this enzyme, these compounds can induce oxidative stress and sensitize cancer cells to other anti-cancer agents.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and cancer.

Studies have explored the potential of indolinone derivatives as inhibitors of various CA isoforms. The ability to selectively target tumor-associated CA isoforms, such as CA IX and CA XII, makes these compounds attractive candidates for the development of novel anti-cancer therapies.

Cellular and Biochemical Pathway Modulation

The formation of new blood vessels, a process known as angiogenesis, is critical for tumor growth and metastasis. nih.gov Many indolinone derivatives have been investigated as potent anti-angiogenic agents. Their primary mechanism of action often involves the inhibition of receptor tyrosine kinases (RTKs) that play a crucial role in angiogenic signaling pathways, such as vascular endothelial growth factor receptors (VEGFRs). For instance, certain indole (B1671886) and indoline-type compounds have demonstrated anti-angiogenic activity by inhibiting tube formation in human umbilical vein endothelial cells (HUVECs). nih.gov However, there are no specific studies available that have evaluated or confirmed the anti-angiogenic properties of 1-Acetyl-5,6-dimethoxy-2-indolinone.

Disruption of the normal cell cycle and the induction of programmed cell death, or apoptosis, are key strategies in cancer therapy. mdpi.comfrontiersin.org Various indolinone derivatives have been shown to arrest the cell cycle at different phases, most commonly the G2/M phase, and to trigger apoptosis in cancer cells. mdpi.comnih.gov This is often achieved through the modulation of key regulatory proteins such as cyclins, cyclin-dependent kinases (CDKs), and the Bcl-2 family of proteins. mdpi.com For example, some flavonoids with structural similarities to indolinones can induce cell cycle arrest and apoptosis in liver cancer cells. nih.gov Despite these findings for related compounds, there is no direct pre-clinical evidence to suggest that this compound can regulate the cell cycle or induce apoptosis.

Microtubules are dynamic protein polymers that are essential for cell division, and their disruption is a validated anti-cancer strategy. nih.gov A number of indolinone derivatives have been identified as inhibitors of tubulin polymerization, binding to the colchicine (B1669291) site on β-tubulin and thereby preventing the formation of the mitotic spindle. nih.govmdpi.com This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptotic cell death. nih.gov While various heterocyclic-fused pyrimidines and triazole-based compounds containing indole moieties have shown potent tubulin polymerization inhibition, no such activity has been reported specifically for this compound. nih.govnih.gov

Mast cells play a central role in allergic and inflammatory responses by releasing various mediators upon activation. nih.govnih.gov The stabilization of mast cells to prevent their degranulation is a therapeutic target for allergic disorders. nih.govtudublin.ie Some indolinone derivatives have been shown to possess mast cell stabilizing properties. For example, (E,Z)-3-(3′,5′-dimethoxy-4-hydroxy-benzylidene)-2-indolinone has been demonstrated to inhibit the degranulation of bone marrow-derived mast cells. nih.gov However, the effect of this compound on mast cell degranulation has not been investigated in pre-clinical studies.

Broader Spectrum Pre-clinical Biological Activities

The rise of antibiotic resistance has spurred the search for novel antimicrobial agents. Alkaloids, including those with an indole scaffold, have shown potent activity against a range of pathogenic bacteria and fungi. nih.gov The mechanisms of action for antimicrobial indolinone derivatives can be diverse. However, there is currently no available data from pre-clinical studies to support any antimicrobial or antifungal activity for this compound.

Antioxidant Potential and Related Pathways

Indolinone derivatives have demonstrated notable antioxidant properties through various mechanisms. Kinetic studies show that indolinonic aminoxyls exhibit reactivity towards peroxyl radicals that is comparable to alpha-tocopherol (B171835). nih.gov These compounds are particularly effective antioxidants against lipid peroxidation, especially in the presence of a reductant that converts aminoxyl radicals to hydroxylamines. nih.gov Hydroxylamine, the reduced form, shows antioxidant efficacy comparable to alpha-tocopherol and can suppress its consumption. nih.gov

The antioxidant activity is heavily influenced by the compound's structure. Research on C-3 substituted indole derivatives indicates that the mechanism involves both hydrogen atom transfer (HAT) and single electron transfer (SET). nih.gov The ability to donate a hydrogen atom is a key factor in the radical scavenging activity of these molecules. nih.gov The presence of an unsubstituted indole nitrogen atom and the stabilization of the resulting indolyl radical are considered essential for the observed antioxidant effects. nih.gov

Furthermore, novel indoline (B122111) derivatives have been shown to protect macrophage cells from cytotoxicity induced by hydrogen peroxide. nih.gov Some of these compounds exhibit potent antioxidant and anti-inflammatory activities, suggesting their potential for treating conditions linked to chronic inflammation. nih.gov

Antiviral Activities

The indolinone scaffold has served as a foundation for the development of potent antiviral agents. Studies have identified 2-indolinone derivatives that exhibit selective and non-toxic antiviral activity against significant viral pathogens. nih.gov

Research highlights include:

Respiratory Syncytial Virus (RSV): Certain 2-indolinone compounds, particularly those with halogen substitutions on the indole ring, have shown increased anti-RSV activity. nih.gov

Yellow Fever Virus (YFV): The most effective compounds against YFV were those with a 1-benzyl group and a 5-halogen or nitro-substitution. nih.gov Generally, derivatives with a 3-sulfonamide substitution were more effective against both RSV and YFV than those with a 4-sulfonamide substitution. nih.gov

SARS-CoV-2: An indol-3-carboxylic acid derivative demonstrated the ability to completely inhibit the replication of the SARS-CoV-2 virus in vitro at a concentration of 52.0 μM. actanaturae.ru

Table 1: Antiviral Activity of Selected Indolinone Derivatives

| Derivative Class | Target Virus | Key Structural Features for Activity | Reference |

|---|---|---|---|

| 2-Indolinone hydrazinecarbothioamides | Respiratory Syncytial Virus (RSV) | Halogen substitution on the indole ring; 3-sulfonamide substitution. | nih.gov |

| 2-Indolinone hydrazinecarbothioamides | Yellow Fever Virus (YFV) | 1-benzyl and 5-halogen/nitro substitutions; 3-sulfonamide substitution. | nih.gov |

| Indol-3-carboxylic acid derivative | SARS-CoV-2 | Core indol-3-carboxylic acid structure. | actanaturae.ru |

Anti-inflammatory Effects and Cellular Targets

Indolinone derivatives have been extensively studied for their anti-inflammatory properties, which are mediated through various cellular targets and pathways. These compounds can modulate the production of key inflammatory mediators.

Novel indoline derivatives have been shown to prevent the elevation of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced macrophages. nih.gov Some of these derivatives demonstrated anti-inflammatory activity at concentrations 1/100th of that of unsubstituted indoline. nih.gov Hybrid molecules incorporating indole and imidazole (B134444) nuclei have also shown promising anti-inflammatory effects by reducing leukocyte migration and the release of pro-inflammatory cytokines TNF-α and IL-1β. nih.gov

A significant mechanism identified is the inhibition of Cathepsin C (CTSC), an enzyme that mediates neutrophil-related inflammation. A novel indolinone inhibitor, B22, was found to bind to CTSC, inhibiting its activity and that of downstream serine proteases. nih.gov This action leads to the regulation of various cytokines and demonstrates anti-inflammatory effects in pre-clinical models of inflammatory bowel disease (IBD). nih.gov Another derivative, 1-(2,6-dichlorophenyl)indolin-2-one, was designed as a potential prodrug of diclofenac (B195802) and showed anti-inflammatory activity without the gastro-ulcerogenic effects commonly associated with NSAIDs. mdpi.comresearchgate.net

Table 2: Anti-inflammatory Cellular Targets of Indolinone Derivatives

| Derivative/Compound | Cellular Target/Pathway | Effect | Reference |

|---|---|---|---|

| Substituted Indolines | LPS-induced inflammation | Reduction of NO, TNF-α, and IL-6 production in macrophages. | nih.gov |

| B22 (Indolinone inhibitor) | Cathepsin C (CTSC) | Inhibition of CTSC activity, leading to regulation of inflammatory cytokines. | nih.gov |

| Indole-imidazolidine hybrids | Leukocyte migration, Cytokine release | Reduction in leukocyte migration and release of TNF-α and IL-1β. | nih.gov |

| 1-(2,6-dichlorophenyl)indolin-2-one | Prostaglandin Synthesis (implied) | Anti-inflammatory and analgesic activity without direct gastric mucosal contact. | mdpi.com |

Antitubercular Activity

While the broader class of nitrogen-containing heterocyclic compounds has been a rich source for antitubercular drug discovery, specific pre-clinical data focusing on the antitubercular activity of indolinone derivatives is not prominent in the reviewed literature. Research in this area has often highlighted related structures, such as indolizine (B1195054) derivatives, which have shown promising activity against both sensitive and multidrug-resistant strains of Mycobacterium tuberculosis by targeting enzymes like CYP121 and InhA. mdpi.comnih.govnih.gov Further investigation is required to specifically delineate the potential of the indolinone scaffold against this pathogen.

Antidepressant and Antianxiety Activities

Pre-clinical studies have identified certain indolinone derivatives as having significant potential in the treatment of depression and anxiety.

A series of 3-phenyliminoindolin-2-one derivatives demonstrated notable antidepressant effects in forced swim and tail suspension tests. nih.gov One compound, in particular, showed higher efficacy than the reference drug fluoxetine (B1211875) without affecting locomotor activity. nih.gov The mechanism for this effect is believed to be mediated through the significant increase of the neurotransmitters serotonin (B10506) and norepinephrine, as well as the serotonin metabolite 5-hydroxyindoleacetic acid, in the brain. nih.gov

In the realm of anxiolytics, a fused thiopyrano-piperidone-tetrahydrocarboline derivative, which contains an indole core, exhibited dose-dependent anxiolytic-like activity in animal models. mdpi.com This effect was comparable to the reference drug clonazepam. The mechanism appears to involve the serotonergic system, as the anxiolytic effects were blocked by antagonists for the 5-HT2A receptor. mdpi.com

Computational Chemistry and in Silico Approaches for Indolinone Research

Molecular Docking Studies of Indolinone Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor.

Molecular docking studies on indolinone derivatives have been instrumental in identifying their binding sites within various protein targets. For instance, in studies of indolinone-based inhibitors of acetylcholinesterase (AChE), a key enzyme in the pathology of Alzheimer's disease, docking simulations have successfully predicted the binding of these ligands within the enzyme's active site gorge. nih.govnih.gov

For a related indanone derivative, 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine (E2020), docking studies predicted that it spans the entire binding cavity of AChE. nih.gov Key interactions were identified between the ligand and specific amino acid residues of the enzyme. The ammonium (B1175870) group was predicted to interact primarily with Trp84, Phe330, and Asp72, while the phenyl group interacts with Trp84 and Phe330, and the indanone moiety with Tyr70 and Trp279. nih.gov Similarly, for 1-benzyl-2-indolinones, molecular dynamics simulations suggested that the preferred binding might occur at an allosteric binding pocket of the enzyme. tandfonline.com

While specific studies on 1-Acetyl-5,6-dimethoxy-2-indolinone are not available, these findings for structurally similar compounds suggest that its indolinone core would likely engage in analogous interactions with key residues in the binding pockets of its target proteins. The acetyl and dimethoxy groups would further influence the binding orientation and affinity through specific hydrogen bonds and hydrophobic interactions.

Table 1: Predicted Key Residue Interactions for Indolinone Derivatives in AChE

| Interacting Part of Ligand | Key Amino Acid Residues in AChE |

| Ammonium Group | Trp84, Phe330, Asp72 |

| Phenyl Group | Trp84, Phe330 |

| Indanone Moiety | Tyr70, Trp279 |

Data derived from studies on E2020, a related indanone derivative. nih.gov

A primary goal of molecular docking is to predict the binding affinity of a ligand to its receptor, which is often expressed as a docking score or estimated binding energy. These scores help in ranking potential drug candidates and prioritizing them for synthesis and experimental testing. For example, in the study of 1-benzyl-2-indolinones as AChE inhibitors, compounds with lower inhibition constants (Ki), indicating higher potency, were identified through these computational methods. tandfonline.com The calculated binding affinities often correlate well with experimentally determined biological activities.

For a melatonin (B1676174) derivative with an acetylated indole (B1671886) ring, a docking score of -8.5 was reported when studying its interaction with the metabolizing enzyme CYP1A2. nih.gov This score indicates a favorable binding interaction. Although this is a different system, it demonstrates the application of binding affinity prediction to acetylated indole-containing structures.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics

Molecular dynamics (MD) simulations provide a more dynamic picture of ligand-receptor interactions compared to the static view offered by molecular docking. MD simulations can reveal the conformational changes in both the ligand and the protein upon binding and can help in understanding the stability of the complex over time.

For 1-benzyl-2-indolinones, MD simulations were used to analyze the binding at an allosteric site of acetylcholinesterase, providing insights into the preferred binding modes. tandfonline.com In a study of a related inhibitor, E2020, full conformational flexibility was allowed for both the ligand and the receptor in the simulations, leading to the discovery of multiple binding modes. nih.gov These simulations suggested that the dynamic "back door" to the active site of AChE is not a consistently effective entry or exit pathway for the inhibitor. nih.gov Such detailed dynamic information is crucial for understanding the mechanism of action and for designing more effective inhibitors.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions for Optimized Candidates

In silico ADME prediction is a critical step in modern drug discovery, helping to identify compounds with favorable pharmacokinetic properties early in the development process. sciensage.info Various computational models are used to predict properties like oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. nih.govresearchgate.netnih.gov

For various classes of compounds, including those with indole-based structures, web-based tools like SwissADME and pkCSM are frequently employed to predict ADME profiles. researchgate.netnih.gov These tools can calculate a range of physicochemical and pharmacokinetic parameters. For instance, studies on melatonin derivatives have used in silico analysis to predict that they meet the requirements for ideal oral bioavailability and as central nervous system drugs. nih.gov Similarly, for other heterocyclic compounds, in silico tools have predicted adequate absorption, distribution, and excretion profiles, along with low toxicity. researchgate.net

Table 2: Representative In Silico ADME Parameters and Their Significance

| Parameter | Significance in Drug Discovery |

| Lipophilicity (LogP) | Affects absorption, distribution, and metabolism. |

| Water Solubility (LogS) | Crucial for formulation and bioavailability. |

| Oral Bioavailability | Predicts the fraction of an orally administered drug that reaches systemic circulation. |

| Blood-Brain Barrier (BBB) Penetration | Important for drugs targeting the central nervous system. |

| Cytochrome P450 (CYP) Inhibition | Predicts potential for drug-drug interactions. |

| P-glycoprotein (P-gp) Substrate | Identifies compounds that may be actively transported out of cells, affecting their efficacy. |

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. It can provide insights into properties like molecular orbital energies (HOMO and LUMO), electrostatic potential, and bond characteristics.

A crystal structure study of 1-Acetyl-5,6-dimethoxyindoline (B172405), a closely related compound, provides precise geometric data that can be used as a starting point for DFT calculations. nih.gov The study revealed that all carbon, nitrogen, and oxygen atoms lie in a mirror plane and identified an intramolecular C-H···O hydrogen bond. nih.gov DFT calculations could be used to analyze the electronic basis for such interactions and to predict the molecule's reactivity. For example, the calculated HOMO-LUMO gap can indicate the chemical reactivity and kinetic stability of the molecule. The distribution of the electrostatic potential on the molecular surface can reveal sites susceptible to electrophilic or nucleophilic attack. While specific DFT studies on this compound were not found, this methodology is a powerful tool for understanding the fundamental electronic properties that govern its chemical behavior and biological activity.

Advanced Analytical Techniques for Characterization and Structural Elucidation of Indolinone Derivatives

X-ray Crystallography in Determining Indolinone Conformations and Crystal Packing

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of a crystalline solid. It provides unequivocal proof of a molecule's constitution and conformation, as well as insights into its packing and intermolecular interactions within the crystal lattice.

For 1-Acetyl-5,6-dimethoxy-2-indolinone, a single-crystal X-ray diffraction study has provided detailed structural information. The analysis revealed that the compound crystallizes in the orthorhombic system. A key finding from the study is the planarity of the molecule; all carbon, nitrogen, and oxygen atoms are located in a mirror plane, indicating a rigid, flat conformation. This planarity is further supported by the presence of an intramolecular C—H⋯O hydrogen bond. The data were collected at a low temperature of 123 K to minimize thermal vibrations and obtain a high-resolution structure.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₂H₁₅NO₃ |

| Formula Weight | 221.25 |

| Temperature | 123(2) K |

| Crystal System | Orthorhombic |

| Lattice Parameters | a = 18.541(4) Å |

| b = 6.9572(15) Å | |

| c = 8.5582(17) Å | |

| Volume | 1103.9(4) ų |

| Z (Molecules/unit cell) | 4 |

| Radiation Type | Mo Kα |

| Final R index [I > 2σ(I)] | R = 0.057 |

| wR index (all data) | wR = 0.148 |

Data sourced from Acta Crystallographica Section E.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about a molecule's carbon-hydrogen framework.

For this compound, ¹H NMR would reveal distinct signals for each type of proton. The two aromatic protons would appear as singlets in the aromatic region of the spectrum. The six protons of the two methoxy (B1213986) groups would likely appear as a single singlet, given their chemical equivalence, while the three protons of the acetyl group would also produce a sharp singlet. The two protons on the five-membered ring at the C3 position would also be observable.

Similarly, ¹³C NMR spectroscopy would identify all unique carbon atoms. Key signals would include the carbonyl carbon of the amide (indolinone) and the acetyl group, carbons of the aromatic ring (including those bonded to the methoxy groups), the methoxy carbons themselves, the acetyl methyl carbon, and the methylene (B1212753) carbon of the indolinone ring.

Table 2: Predicted NMR Signals for this compound

| Nucleus | Structural Moiety | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Aromatic (Ar-H) | 6.5 - 8.0 | Singlets |

| Methoxy (2 x -OCH₃) | 3.5 - 4.0 | Singlet | |

| Methylene (-CH₂-) | ~3.5 | Singlet | |

| Acetyl (-COCH₃) | 2.0 - 2.5 | Singlet | |

| ¹³C | Amide Carbonyl (N-C=O) | 165 - 175 | - |

| Acetyl Carbonyl (-C=O) | 168 - 172 | - | |

| Aromatic (Ar-C) | 100 - 150 | - | |

| Methoxy (-OCH₃) | 55 - 60 | - | |

| Methylene (-CH₂-) | ~35 | - |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. When a molecule is ionized, it forms a molecular ion whose mass-to-charge ratio (m/z) provides its molecular weight. For this compound, the molecular weight is 221.25 g/mol , which would correspond to the molecular ion peak [M]⁺.

Electron-impact mass spectrometry of indole (B1671886) derivatives often reveals characteristic fragmentation pathways. For this compound, the presence of the acetyl group would likely lead to a prominent fragment from the loss of a ketene (B1206846) molecule (CH₂=C=O) or an acetyl radical. Further fragmentation could involve the loss of methyl radicals (·CH₃) from the methoxy groups, followed by the loss of carbon monoxide (CO).

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Identity |

|---|---|

| 221 | [M]⁺ (Molecular Ion) |

| 206 | [M - CH₃]⁺ (Loss of a methyl radical) |

| 179 | [M - CH₂CO]⁺ (Loss of ketene) |

| 178 | [M - CH₃CO]⁺ (Loss of acetyl radical) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works on the principle that chemical bonds absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

The IR spectrum of this compound would be dominated by a very strong absorption band for the amide carbonyl (C=O) stretching vibration, a characteristic feature of the indolinone ring. This peak is typically found in the region of 1670-1780 cm⁻¹. Other significant absorptions would include C-H stretching from the aromatic and aliphatic portions of the molecule, C=C stretching from the aromatic ring, and strong C-O stretching bands from the two ether linkages of the methoxy groups.

Table 4: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Bond | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | C-H stretch | 2850 - 2960 | Medium |

| Amide (Lactam) | C=O stretch | 1680 - 1720 | Strong |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium-Weak |

| Ether (Methoxy) | C-O stretch | 1000 - 1300 | Strong |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for both the isolation of target compounds from reaction mixtures and the assessment of their purity. High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of a non-volatile solid like this compound.

A typical analysis would employ reverse-phase HPLC, where the compound is passed through a column packed with a nonpolar stationary phase (such as C18-silica). A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the compound. The purity is determined by integrating the area of the product peak relative to the total area of all peaks detected, typically by a UV-Vis detector set to a wavelength where the aromatic system of the indolinone absorbs strongly. Thin-Layer Chromatography (TLC) serves as a complementary, rapid technique for monitoring the progress of a reaction and for determining appropriate conditions for larger-scale purification by column chromatography.

Q & A

Q. How can researchers ensure ethical rigor when designing toxicity studies?

- Methodological Answer : Follow OECD Guidelines 423 (Acute Oral Toxicity) with approval from institutional animal care committees. Use at least five dose levels and include vehicle controls. Report mortality, histopathology, and biochemical markers (e.g., ALT/AST) with explicit inclusion/exclusion criteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.